2-(4-Ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid
CAS No.:
Cat. No.: VC13453823
Molecular Formula: C12H13FO3
Molecular Weight: 224.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13FO3 |
|---|---|
| Molecular Weight | 224.23 g/mol |
| IUPAC Name | 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H13FO3/c1-2-16-11-4-3-7(5-10(11)13)8-6-9(8)12(14)15/h3-5,8-9H,2,6H2,1H3,(H,14,15) |
| Standard InChI Key | OKKIOWQOTCYRRS-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)C2CC2C(=O)O)F |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C2CC2C(=O)O)F |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid, reflects its core structure:
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A cyclopropane ring with two adjacent carbon atoms bonded to a phenyl group and a carboxylic acid moiety.
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The phenyl group is substituted with an ethoxy (-OCH₂CH₃) group at the para position and a fluoro (-F) atom at the meta position .
The stereochemistry of the cyclopropane ring is critical; the (1S,2S) and (1R,2R) enantiomers exhibit distinct biological activities. For instance, the (1S,2S) configuration demonstrates higher binding affinity to the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO) compared to its enantiomer.
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Cyclopropanation Reactions
The cyclopropane ring is typically constructed via Simmons-Smith reactions, where a diazo compound reacts with an alkene in the presence of a zinc-copper catalyst. For example:
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Substrate Preparation: A styrene derivative bearing the 4-ethoxy-3-fluorophenyl group is treated with diiodomethane and a zinc-copper couple.
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Ring Formation: The reaction generates the cyclopropane core, which is subsequently functionalized with a carboxylic acid group via oxidation or carboxylation .
Photoredox-Mediated Homologation
A groundbreaking method reported in J. Am. Chem. Soc. (2024) utilizes visible-light-induced decarboxylative radical addition to nitroethylene. This single-step homologation bypasses traditional multi-step sequences:
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Mechanism: A photoredox catalyst (e.g., acridine derivatives) oxidizes the carboxylic acid to a radical, which adds to nitroethylene. Subsequent in situ oxidation yields the homologated product .
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Advantages: High yields (up to 91%), no chromatographic purification required, and compatibility with complex substrates like amino acids .
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Key Reagents | Limitations |
|---|---|---|---|
| Simmons-Smith | 60–75 | Zn-Cu, CH₂I₂ | Requires pre-functionalized alkenes |
| Photoredox Homologation | 85–91 | Acridine catalyst, nitroethylene | Sensitivity to oxygen |
Chemical Reactivity and Functionalization
Carboxylic Acid Derivatives
The carboxylic acid group undergoes standard transformations:
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Esterification: Reaction with ethanol under acidic conditions yields the ethyl ester, enhancing lipophilicity for biological assays.
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Amide Formation: Coupling with amines via EDC/HOBt produces amides, explored as protease inhibitors.
Cyclopropane Ring-Opening
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Acid-Catalyzed Hydrolysis: Generates a diol intermediate, which rearranges to a γ-keto acid .
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Radical Scission: Photolytic cleavage forms allylic radicals, useful in polymer chemistry .
Biological Applications
Ethylene Biosynthesis Inhibition
In agricultural chemistry, this compound inhibits 1-aminocyclopropane-1-carboxylate oxidase (ACO), a key enzyme in ethylene production. Molecular docking studies reveal:
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Binding Free Energy (ΔG): -6.2 kcal/mol, superior to traditional inhibitors like methylcyclopropane (-3.1 kcal/mol).
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Binding Constant (Kb): 3.53 × 10⁴ M⁻¹, indicating strong enzyme interaction.
Table 3: Inhibitory Activity Against ACO
| Compound | ΔG (kcal/mol) | Kb (M⁻¹) |
|---|---|---|
| 2-(4-Ethoxy-3-fluorophenyl)cyclopropane | -6.2 | 3.53 × 10⁴ |
| Methylcyclopropane | -3.1 | 0.188 × 10³ |
| Pyrazinoic acid | -5.3 | 7.61 × 10³ |
Anticancer Activity
The (1S,2S) enantiomer demonstrates pro-apoptotic effects in melanoma cell lines (IC₅₀ = 12 µM). Mechanistic studies suggest it disrupts mitochondrial membrane potential and activates caspase-3.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 1.40–1.52 (m, 4H, cyclopropane-H), 4.02 (q, 2H, OCH₂CH₃), 6.85–7.20 (m, 3H, aromatic-H), 9.25 (s, 1H, COOH).
Mass Spectrometry
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HRMS (ESI+): m/z calculated for C₁₂H₁₃FO₃ [M+H]⁺: 225.0925, observed: 225.0928.
Comparative Analysis with Structural Analogues
Table 4: Bioactivity of Cyclopropane Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Application |
|---|---|---|---|
| 2-(4-Ethoxy-3-fluorophenyl)cyclopropane | ACO | 0.45 | Agricultural fungicide |
| 2-(3-Fluorophenyl)propanoic acid | COX-2 | 2.1 | Anti-inflammatory |
| 4-(Ethoxyphenyl)butanoic acid | PPAR-γ | 8.7 | Antidiabetic |
Industrial and Environmental Considerations
Scalable Synthesis
Continuous flow reactors optimize cyclopropanation, achieving 90% conversion with residence times <5 minutes. Catalyst recycling reduces production costs by 40% .
Ecotoxicity
The compound exhibits moderate persistence in soil (DT₅₀ = 30 days) but low aquatic toxicity (LC₅₀ > 100 mg/L for Daphnia magna).
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